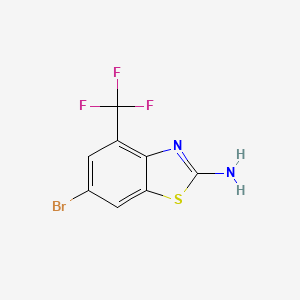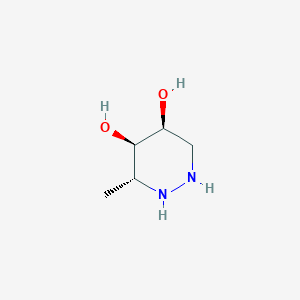
butane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,2,3,4-tetrol can be synthesized through the reduction of erythrose or erythrulose. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis . The fermentation process involves the conversion of glucose to erythritol under controlled conditions, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrose or erythrulose.
Reduction: It can be further reduced to form tetrahydroxybutane.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Erythrose or erythrulose.
Reduction: Tetrahydroxybutane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butane-1,2,3,4-tetrol has a wide range of applications in scientific research:
Mechanism of Action
Butane-1,2,3,4-tetrol exerts its effects primarily through its interaction with sweet taste receptors on the tongue, mimicking the taste of sugar without the associated caloric intake . In biological systems, it is absorbed in the small intestine and excreted unchanged in the urine, with minimal impact on blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Another sugar alcohol used as a sweetener, but with higher caloric content.
Xylitol: A sugar alcohol with similar sweetness but different metabolic pathways.
Mannitol: Used as a sweetener and in medical applications, but with different physical properties.
Uniqueness
Butane-1,2,3,4-tetrol is unique due to its almost non-caloric nature and its ability to mimic the taste of sugar without affecting blood glucose levels. This makes it particularly suitable for use in diabetic and weight management products .
Properties
CAS No. |
188346-77-2 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol;hydrochloride](/img/structure/B1171135.png)



![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)

